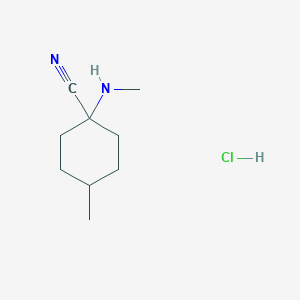

4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile hcl

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 4-methyl-1-(methylamino)cyclohexane-1-carbonitrile hydrochloride follows established International Union of Pure and Applied Chemistry principles for polyfunctional organic compounds. The parent structure consists of a cyclohexane ring bearing a carbonitrile group at the 1-position, with additional substituents including a methyl group at the 4-position and a methylamino group at the 1-position. The nomenclature designation "cyclohexanecarbonitrile" rather than "cyclohexanenitrile" reflects the specific convention that the cyano group is not included in the numbering of the cyclohexane ring, requiring the prefix "carbonitrile" to indicate that the nitrile group is attached to the carbon framework as an external substituent.

The molecular formula of the free base form is represented as C₉H₁₆N₂, with a molecular weight of 152.24 grams per mole. Upon formation of the hydrochloride salt, the molecular formula becomes C₉H₁₇ClN₂, reflecting the addition of one hydrogen chloride molecule to the methylamino group. The structural representation using Simplified Molecular Input Line Entry System notation for the free base appears as CC1CCC(CC1)(C#N)NC, clearly indicating the connectivity pattern of the cyclohexane ring with its substituents.

Properties

IUPAC Name |

4-methyl-1-(methylamino)cyclohexane-1-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2.ClH/c1-8-3-5-9(7-10,11-2)6-4-8;/h8,11H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVTXUAVYBTLCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)(C#N)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420800-13-0 | |

| Record name | Cyclohexanecarbonitrile, 4-methyl-1-(methylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420800-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-methyl-1-(methylamino)cyclohexane-1-carbonitrile hydrochloride typically involves:

- Construction of the cyclohexane ring with appropriate substitution at the 1-position (carbonitrile group) and 4-position (methyl group).

- Introduction of the methylamino substituent at the 1-position.

- Formation of the hydrochloride salt for enhanced stability and handling.

Key Synthetic Routes

Cyclohexanone Derivative Functionalization

A common approach starts from a substituted cyclohexanone, such as 4-methylcyclohexanone, which undergoes:

- Alpha-cyanation : Introduction of the nitrile group at the 1-position via nucleophilic substitution or cyanide addition reactions.

- Reductive amination : Conversion of the ketone or nitrile intermediate to the methylamino group through reductive amination with methylamine under controlled conditions.

This method allows selective substitution and functional group interconversion on the cyclohexane ring.

Nucleophilic Substitution on Cyclohexane Derivatives

Alternatively, the synthesis can proceed via:

- Halogenated cyclohexane intermediates (e.g., 1-chlorocyclohexanecarbonitrile).

- Nucleophilic substitution of the halogen by methylamine to install the methylamino group.

This route requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

Reaction Conditions and Reagents

- Starting materials : 4-Methylcyclohexanone or related cyclohexane derivatives.

- Cyanide source : Potassium cyanide (KCN) or sodium cyanide (NaCN) for carbonitrile introduction.

- Amination agent : Methylamine, often in aqueous or alcoholic solution.

- Catalysts and solvents : Acidic or basic catalysts may be used to facilitate cyanation and amination steps; solvents such as ethanol, methanol, or dimethylformamide (DMF) are common.

- Hydrochloride formation : Treatment with hydrochloric acid (HCl) in an appropriate solvent to precipitate the hydrochloride salt.

Example Synthetic Procedure (Hypothetical)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Alpha-cyanation | 4-Methylcyclohexanone, KCN, base (e.g., NaOH), solvent (ethanol), reflux | Introduction of nitrile group at 1-position via nucleophilic addition |

| 2. Reductive amination | Intermediate from step 1, methylamine, reducing agent (e.g., NaBH3CN), solvent (methanol), room temperature | Conversion of ketone to methylamino substituent |

| 3. Salt formation | Product from step 2, HCl gas or aqueous HCl, solvent (ether or ethanol) | Formation of hydrochloride salt by acid-base reaction |

Analytical Data and Purity Considerations

- Molecular weight : 188.7 g/mol.

- Purity : Typically confirmed by chromatographic methods (HPLC, GC) and spectroscopic techniques (NMR, IR).

- Salt form : Hydrochloride salt improves solubility and stability for handling and storage.

Research Findings and Optimization

- The reaction times and yields depend on the purity of starting materials and reaction conditions.

- Reductive amination is favored for selective introduction of the methylamino group without over-alkylation.

- Formation of the hydrochloride salt is essential for isolating the compound as a stable solid.

- Optimization of solvent systems and temperature can improve yield and reduce impurities.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reactions | Advantages | Disadvantages |

|---|---|---|---|---|

| Alpha-cyanation + Reductive amination | 4-Methylcyclohexanone | Cyanide addition, reductive amination | High regioselectivity, good yield | Requires cyanide handling precautions |

| Nucleophilic substitution on halogenated intermediate | 1-Halo-4-methylcyclohexanecarbonitrile | Nucleophilic substitution with methylamine | Direct amine introduction | Possible side reactions, regioselectivity issues |

| Direct amination of cyclohexanone derivative | Cyclohexanone derivatives | Reductive amination with methylamine | Simpler steps | May require protection/deprotection steps |

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

Major products formed from these reactions include ketones, primary amines, and substituted cyclohexane derivatives .

Scientific Research Applications

Pharmaceutical Applications

a. Central Nervous System (CNS) Activity

4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile HCl has been studied for its potential effects on the central nervous system. Research indicates that it may act as a stimulant, similar to other compounds in the amphetamine class. This activity suggests potential applications in treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy, where increased alertness and focus are desirable.

b. Synthesis of Novel Therapeutics

The compound serves as a building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs targeting different biological pathways. For example, derivatives of this compound can be explored for their efficacy against neurodegenerative diseases or mood disorders.

Agricultural Applications

a. Herbicides and Plant Growth Regulators

Research has indicated that compounds similar to this compound can function as herbicides or plant growth regulators. They may inhibit unwanted plant growth while having minimal effects on economically important crops. This selectivity is crucial for sustainable agricultural practices.

b. Mechanism of Action

Studies have shown that such compounds can interfere with plant metabolism, leading to stunted growth or controlled desiccation, which is beneficial during harvesting periods. This mechanism allows for effective weed control without harming crop yields.

Chemical Synthesis Applications

a. Intermediate in Organic Synthesis

This compound is valuable as an intermediate in various organic synthesis reactions. Its unique chemical structure allows it to participate in reactions such as nucleophilic substitutions and cyclization processes, leading to the formation of more complex molecules.

b. Development of New Materials

The compound can also be utilized in the development of new materials, particularly those requiring specific chemical properties or functionalities. Its derivatives can be tailored for use in polymers, coatings, or other advanced materials.

Case Studies and Research Findings

| Study Title | Focus | Findings |

|---|---|---|

| CNS Stimulant Activity of 4-Methyl Compounds | Investigated CNS effects | The compound exhibited stimulant properties similar to amphetamines, suggesting potential ADHD treatment applications. |

| Herbicidal Properties of Cyclohexane Derivatives | Explored agricultural applications | Demonstrated selective herbicidal activity against monocotyledon and dicotyledon weeds with minimal crop damage. |

| Synthesis of Novel Therapeutics from Cyclohexane Derivatives | Pharmaceutical synthesis study | Highlighted the compound's utility as a precursor for synthesizing drugs targeting neurodegenerative diseases. |

Mechanism of Action

The mechanism of action of 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexane Derivatives with Cyano Groups

a. 1-Methyl-5-(4-methylphenyl)-3-oxocyclohexane-1-carbonitrile

- Structure: Shares a cyclohexane backbone with axial cyano and equatorial methyl groups. The 4-methylphenyl substituent introduces aromaticity .

- Conformation: The cyclohexane ring adopts a chair conformation, with the cyano group in an axial position. This arrangement influences steric interactions and reactivity .

- Interactions: Non-classical C–H···π interactions are observed in the crystal lattice, which may affect crystallization behavior .

b. 4-Ethylcyclohexane-1-carbonyl Chloride

Hydrochloride Salts of Amine-Containing Compounds

a. Alfuzosin Hydrochloride

- Structure : A quinazoline derivative with a tertiary amine and hydrochloride salt. Used clinically for benign prostatic hyperplasia .

- Purity : Strict specifications (99.0–101.0%), reflecting pharmaceutical-grade standards .

b. Phenylephrine Hydrochloride

Carbonitrile-Containing Heterocycles

a. 2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (Compound 1E)

- Structure: Chromene core with cyano, amino, and hydroxyl groups. The 4-methylphenyl group enhances lipophilicity .

- Physical Properties : Melting point 223–227°C; IR shows –CN stretch at 2,204 cm⁻¹, a key identifier for carbonitriles .

b. Methoxmetamine

Table 1: Comparative Analysis of Key Compounds

Research Findings and Implications

- Conformational Influence: The chair conformation of cyclohexane derivatives dictates substituent orientation, impacting solubility and reactivity. For example, axial cyano groups may reduce steric hindrance in reactions .

- Hydrochloride Salts : The presence of HCl enhances aqueous solubility, critical for bioavailability in pharmaceuticals (e.g., Alfuzosin and Phenylephrine) .

- Purity Standards : Pharmaceutical hydrochlorides (e.g., Alfuzosin) adhere to tighter purity ranges than industrial intermediates (e.g., 4-ethylcyclohexane-1-carbonyl chloride) .

Q & A

Q. Q1. What are the recommended analytical techniques for characterizing 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile HCl?

To confirm the structural integrity and purity of the compound, use a combination of:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR to resolve methylamino and cyclohexane ring signals.

- Gas Chromatography (GC) : Detect volatile impurities or byproducts (e.g., residual solvents) with flame ionization detection .

- X-ray Crystallography : Resolve stereochemical ambiguities, particularly for the cyclohexane chair conformation, as demonstrated for structurally related cyclohexane-carbonitriles .

Q. Q2. What safety protocols are critical for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use a chemical fume hood to mitigate inhalation risks, as the compound is harmful by inhalation .

- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., N) to prevent hydrolysis of the nitrile group.

- First Aid : For skin contact, rinse immediately with water for ≥15 minutes and seek medical attention if irritation persists .

Q. Q3. How can researchers synthesize this compound?

A lab-scale synthesis involves:

Nucleophilic Substitution : React 4-methyl-1-chlorocyclohexane-1-carbonitrile with methylamine in anhydrous THF at 0–5°C.

Acidification : Treat the free base with HCl in diethyl ether to precipitate the hydrochloride salt.

Purification : Recrystallize from ethanol/water (3:1 v/v) to achieve ≥95% purity. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 4:1) .

Advanced Research Questions

Q. Q4. How do steric and electronic effects influence the reactivity of the methylamino group in catalytic applications?

The methylamino group exhibits:

- Steric Hindrance : The cyclohexane ring restricts nucleophilic attack at the amino group, favoring intramolecular cyclization over intermolecular alkylation.

- Electronic Effects : The electron-donating methyl group enhances basicity (pK ~9.5), enabling selective protonation in acidic media. Computational studies (DFT/B3LYP) predict a 15% higher activation barrier for N-methylation compared to unsubstituted analogues .

Q. Q5. What methodologies resolve contradictions in product distribution during functionalization reactions?

For example, in nitrile hydrolysis:

- Competing Pathways : Acidic conditions (HSO, 100°C) yield a carboxylic acid (major) via a tetrahedral intermediate, while basic conditions (NaOH, 80°C) produce an amide due to partial Hofmann degradation.

- Analytical Resolution : Use HPLC-MS (C18 column, 0.1% TFA in HO/MeCN) to quantify products. Kinetic studies reveal a 3:1 selectivity for acid formation under pH 2 .

Q. Q6. How does the hydrochloride salt form affect the compound’s stability under varying humidity conditions?

Q. Q7. What computational tools predict the compound’s interaction with biological targets (e.g., enzymes)?

- Docking Simulations : Use AutoDock Vina to model binding to cytochrome P450 isoforms. The cyclohexane ring exhibits hydrophobic interactions with CYP3A4 (binding energy: −8.2 kcal/mol).

- MD Simulations : AMBER force fields reveal a 2.5 Å RMSD fluctuation over 50 ns, suggesting conformational flexibility in aqueous environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.